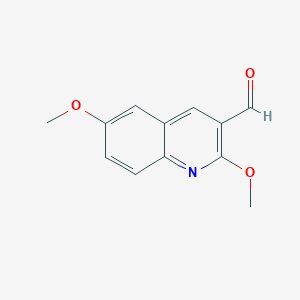

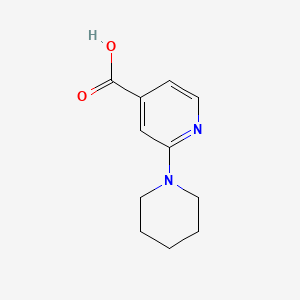

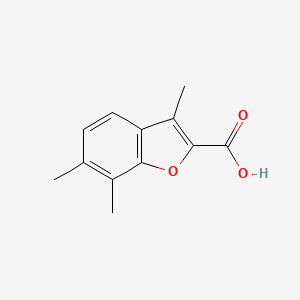

![molecular formula C10H9F4NO2 B1309083 2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic Acid CAS No. 439587-15-2](/img/structure/B1309083.png)

2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic Acid

Overview

Description

2-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic acid is a compound that falls within the category of fluorinated amino acids. These compounds are of significant interest due to their unique physical and chemical properties, which make them valuable in various applications, including medicinal chemistry and peptide synthesis. The presence of fluorine atoms can greatly influence the biological activity and metabolic stability of these molecules.

Synthesis Analysis

The synthesis of fluorinated amino acids often involves the introduction of fluorine or trifluoromethyl groups into the aromatic ring of the amino acid precursors. For instance, the synthesis of amino-3-fluorophenyl boronic acid, a related compound, is achieved by protecting the amine group of 4-bromo-2-fluoroaniline, followed by a lithium-bromine exchange and subsequent addition of trimethyl borate and acidic hydrolysis, yielding a 47% yield . Similarly, the synthesis of perfluoro-tert-butyl 4-hydroxyproline, another fluorinated amino acid, involves a Mitsunobu reaction with perfluoro-tert-butanol . These methods could potentially be adapted for the synthesis of 2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic acid.

Molecular Structure Analysis

The molecular structure of fluorinated amino acids is characterized by the presence of fluorine atoms, which can significantly affect the molecule's conformation and reactivity. For example, the X-ray crystal structure of 4-amino-3-fluorophenylboronic acid reveals a low pKa value when acetylated, which is important for its attachment to polymers . The stereochemistry of fluorinated amino acids is also crucial, as seen in the stereoselective preparation of various 2-fluoro and 2,2-difluoro-3-amino carboxylic acid derivatives .

Chemical Reactions Analysis

Fluorinated amino acids can participate in a variety of chemical reactions. Boronic acid derivatives, for instance, are known for their role in Suzuki cross-coupling reactions and other synthetic applications . The introduction of fluorine atoms can also influence the reactivity of the amino acid, as seen in the use of (diethylamino)sulfur trifluoride (DAST) for the fluorination of amino carboxylic acid esters .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated amino acids are distinct due to the high electronegativity and small size of fluorine atoms. These properties include altered acidity and basicity, increased lipophilicity, and enhanced metabolic stability. The presence of fluorine can also affect the compound's spectroscopic properties, as demonstrated by the sensitive detection of peptides containing perfluoro-tert-butyl 4-hydroxyproline by 19F NMR . The circular dichroism (CD) spectra of β-hexapeptides synthesized from fluoro-β-amino acid residues provide valuable structural data .

Scientific Research Applications

Chiral Derivatization Agent

2-Fluoro-2-phenyl propanoic acid, a related compound, has been used as a chiral derivatizing agent. This involves the separation of enantiomers and determining their absolute configurations, important for understanding the stereochemical properties of molecules (Hamman, 1993).

Asymmetric Synthesis

The asymmetric synthesis of fluorinated l-tyrosine derivatives, which includes compounds similar to 2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic acid, has been described. This process is crucial for creating specific enantiomers of amino acids, which have various applications in pharmaceuticals and biochemistry (Monclus et al., 1995).

Brain Tumor Imaging

A study focused on the synthesis and evaluation of 2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid for brain tumor imaging using positron emission tomography (PET). This highlights its potential in medical imaging, particularly in identifying brain tumors (McConathy et al., 2010).

PET Radiopharmaceutical Production

The compound has been used in the automated synthesis of radiopharmaceuticals for PET imaging, specifically targeting the sphingosine-1 phosphate receptor 1 (S1P1). This is significant in the field of diagnostic imaging and drug development (Luo et al., 2019).

Photocaged Quinone Methide Encoding

The genetic encoding of a similar compound for generating a reactive quinone methide in vivo demonstrates its use in protein research and engineering. This application is crucial for studying protein interactions and functions at a molecular level (Liu et al., 2019).

properties

IUPAC Name |

2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F4NO2/c11-7-4-6(10(12,13)14)2-1-5(7)3-8(15)9(16)17/h1-2,4,8H,3,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMTZLRBOGCVOEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20409314 | |

| Record name | 2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

439587-15-2 | |

| Record name | 2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(4-Fluorophenyl)oxan-4-yl]methanamine](/img/structure/B1309008.png)

![3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B1309015.png)

![(3-Aminopropyl)[(3-methoxyphenyl)methyl]methylamine](/img/structure/B1309016.png)

![N-[(1,3,5-Trimethyl-1H-Pyrazol-4-Yl)Methyl]Cyclopropanamine](/img/structure/B1309020.png)

![2-[2-(Dimethylamino)ethoxy]benzoic acid](/img/structure/B1309043.png)